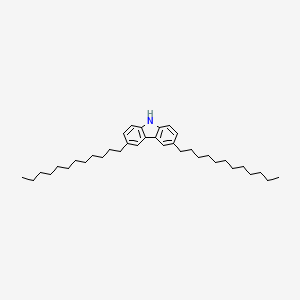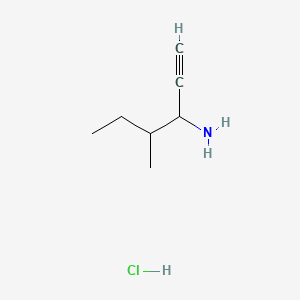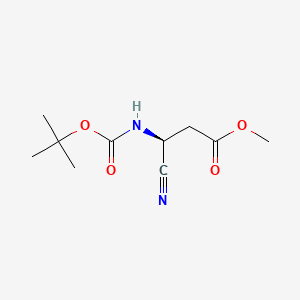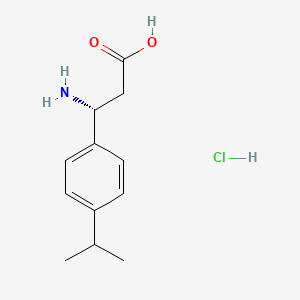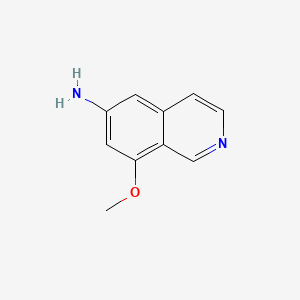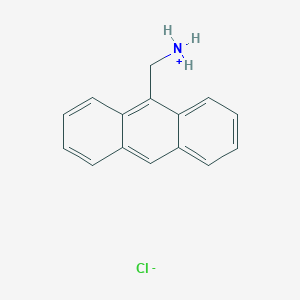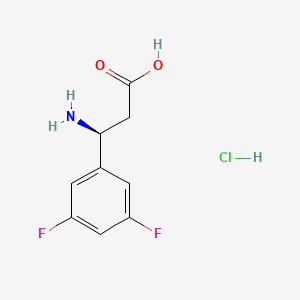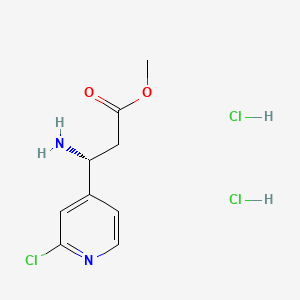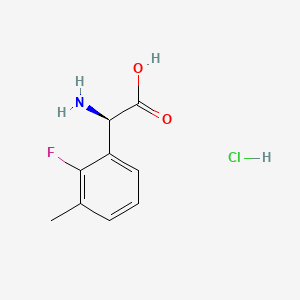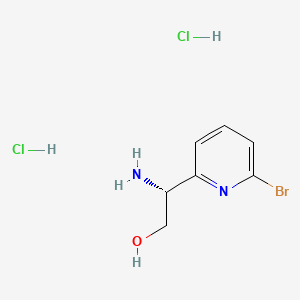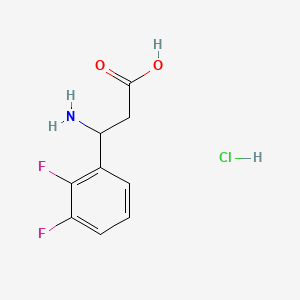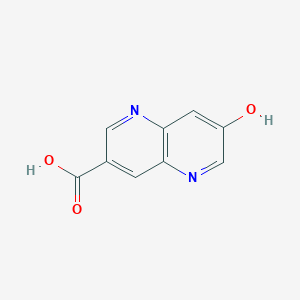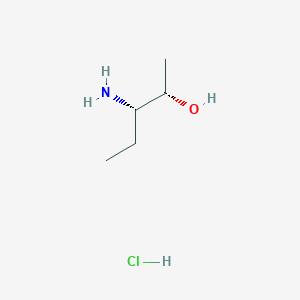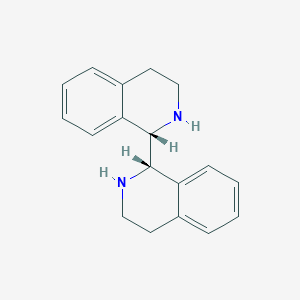
(1S,1'S)-1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is a bicyclic organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which consists of two isoquinoline units connected through a single bond, with each unit being fully saturated. The stereochemistry of the compound is defined by the (1S,1’S) configuration, indicating the specific spatial arrangement of the hydrogen atoms around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline typically involves the following steps:
Cyclization of Precursors: The initial step often involves the cyclization of appropriate precursors, such as 1,2,3,4-tetrahydroisoquinoline derivatives, under acidic or basic conditions to form the isoquinoline ring system.
Hydrogenation: The resulting isoquinoline compounds are then subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure to achieve full saturation of the rings.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,1’S) enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors and advanced chiral resolution techniques ensures the efficient and scalable production of the compound.
化学反应分析
Types of Reactions
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted isoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural similarity to natural alkaloids makes it an interesting candidate for drug development.
Medicine
In medicine, derivatives of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antitumor effects.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A partially saturated isoquinoline with similar structural features.
Isoquinoline: The fully unsaturated parent compound of the isoquinoline family.
Decahydroisoquinoline: A fully saturated isoquinoline derivative with a different stereochemistry.
Uniqueness
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is unique due to its specific (1S,1’S) stereochemistry and fully saturated bicyclic structure. This configuration imparts distinct chemical and biological properties, differentiating it from other isoquinoline derivatives.
属性
IUPAC Name |
(1S)-1-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)[C@@H]3C4=CC=CC=C4CCN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
